(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

Catalog No.
S1538938
CAS No.
209252-15-3
M.F
C24H21NO4
M. Wt
387.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

209252-15-3

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1

InChI Key

PTSLRPMRTOVHAB-QFIPXVFZSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

(S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-phenylpropanoic acid;Fmoc-β3-Phe-OH

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
  • Amino Acid Derivative

    The molecule contains a phenylalanine side chain, suggesting it could be a derivative of the amino acid phenylalanine. Phenylalanine is an essential amino acid with various biological functions. Research on modified phenylalanine derivatives often explores their potential as therapeutic agents or probes for understanding biological processes [].

  • CYP3A4 Inhibition

    Some sources claim this molecule might be a CYP3A4 inhibitor []. CYP3A4 is a vital liver enzyme responsible for metabolizing many drugs and other xenobiotics. CYP3A4 inhibitors can potentially alter the metabolism and efficacy of co-administered drugs []. However, further research is needed to confirm the inhibitory properties of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid on CYP3A4.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid is an amino acid derivative characterized by a phenylpropanoic acid backbone modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is commonly used in peptide synthesis to protect the amino group during coupling reactions. This compound features a chiral center, which contributes to its stereochemical properties and potential biological activity.

  • Data on specific hazards is unavailable. However, as a derivative of an amino acid, it is likely to be non-toxic or have low toxicity. Standard laboratory safety practices should be followed when handling this compound.
Typical for amino acids and derivatives:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, making it useful in peptide synthesis.
  • Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing access to the free amino group for further reactions.
  • Coupling Reactions: It can be coupled with other amino acids or peptides using standard coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (diisopropylcarbodiimide).

Biologically, this compound's structure suggests potential interactions with various biological targets:

  • Anticancer Activity: Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including oxidative stress modulation .
  • Enzyme Inhibition: The structural features may allow it to act as an inhibitor of specific enzymes involved in metabolic pathways .

Several methods can be employed to synthesize (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid:

  • Fmoc Protection: Start with the corresponding amino acid and protect the amino group using Fmoc.
  • Coupling Reaction: React the protected amino acid with an appropriate phenylpropanoic acid derivative using a coupling agent.
  • Deprotection: Remove the Fmoc group under basic conditions to yield the final product.

These steps can be optimized based on the desired yield and purity.

This compound has several applications:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
  • Drug Development: Its structural characteristics make it a candidate for developing new therapeutic agents targeting specific diseases.
  • Research Tool: It can be used in biochemical assays to study enzyme kinetics or protein interactions.

Interaction studies reveal how this compound interacts at the molecular level:

  • Structure-Activity Relationship Studies: These studies help elucidate how variations in the structure affect biological activity, guiding further modifications for enhanced efficacy .
  • Molecular Docking Studies: Computational methods can predict how this compound binds to target proteins, providing insights into its potential mechanisms of action .

Several compounds share structural features or biological activity profiles with (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a phenyl group; used as an mGluR5 antagonistNeuroprotective effects
9-Fluorenylmethoxycarbonyl-L-alanineSimilar Fmoc protection; amino acid derivativeBuilding block in peptide synthesis
PhenylalanineBasic structure similar to phenylpropanoic acidPrecursor for neurotransmitters

Uniqueness

What sets (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid apart is its specific combination of a fluorenylmethoxycarbonyl protecting group and its chiral center, which may enhance its selectivity and efficacy in biological systems compared to simpler analogs.

XLogP3

4.1

Dates

Modify: 2023-08-15

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